Hexahydro-1H-quinolizine-1,3(2H)-dione

Medicinal chemistry Molecular recognition Structure-activity relationships

Hexahydro-1H-quinolizine-1,3(2H)-dione (CAS 90643-40-6) is a bicyclic heterocyclic compound belonging to the hexahydroquinolizine class, characterized by a nitrogen atom at the bridgehead position and two carbonyl groups at the 1- and 3-positions of the quinolizine ring system. With a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol, this compound presents a calculated XlogP of 0.7 and a topological polar surface area (TPSA) of 37.4 Ų, placing it in a moderate lipophilicity range relative to its closest structural analogs.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 90643-40-6
Cat. No. B2766419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-quinolizine-1,3(2H)-dione
CAS90643-40-6
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESC1CCN2CC(=O)CC(=O)C2C1
InChIInChI=1S/C9H13NO2/c11-7-5-9(12)8-3-1-2-4-10(8)6-7/h8H,1-6H2
InChIKeyYIPDZGXSYWVDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-quinolizine-1,3(2H)-dione (CAS 90643-40-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Hexahydro-1H-quinolizine-1,3(2H)-dione (CAS 90643-40-6) is a bicyclic heterocyclic compound belonging to the hexahydroquinolizine class, characterized by a nitrogen atom at the bridgehead position and two carbonyl groups at the 1- and 3-positions of the quinolizine ring system . With a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol, this compound presents a calculated XlogP of 0.7 and a topological polar surface area (TPSA) of 37.4 Ų, placing it in a moderate lipophilicity range relative to its closest structural analogs . The scaffold serves as a versatile building block in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles via intramolecular conjugate displacement (ICD) methodology .

Why Hexahydro-1H-quinolizine-1,3(2H)-dione Cannot Be Replaced by Other C9H13NO2 Diones or Non-Carbonyl Quinolizine Analogs


Although several compounds share the C9H13NO2 molecular formula, the spatial arrangement of the carbonyl groups and the bridgehead nitrogen fundamentally alters key physicochemical properties relevant to both biological screening and synthetic applications. The 1,3-dione arrangement in hexahydro-1H-quinolizine-1,3(2H)-dione provides three hydrogen bond acceptor sites, compared with two acceptors for the 1,4-dione regioisomer , directly impacting molecular recognition and solubility. Furthermore, the quinolizine scaffold—with nitrogen at the bridgehead—differs topologically from hexahydroquinoline-diones, where the nitrogen resides within a single ring rather than at a ring junction, resulting in distinct conformational preferences and reactivity profiles . These differences render simple interchange of in-class compounds invalid without re-optimization of reaction conditions or re-validation of biological target engagement.

Quantitative Differential Evidence for Hexahydro-1H-quinolizine-1,3(2H)-dione Versus Closest Analogs and Alternatives


Hydrogen Bond Acceptor Count: 1,3-Dione vs 1,4-Dione Regioisomer Comparison

Hexahydro-1H-quinolizine-1,3(2H)-dione possesses three hydrogen bond acceptor sites (two carbonyl oxygens plus the bridgehead nitrogen), whereas its closest regioisomer, (9aS)-hexahydroquinolizine-1,4-dione (CAS 1055252-49-7), presents only two hydrogen bond acceptors . This difference arises from the spatial orientation of the carbonyl groups: in the 1,3-dione, both carbonyls are accessible on the same face of the bicyclic system, providing distinct molecular recognition surfaces compared with the 1,4-isomer where one carbonyl is positioned on the opposite ring .

Medicinal chemistry Molecular recognition Structure-activity relationships

Lipophilicity Differential: XlogP 0.7 Places the 1,3-Dione in a Unique Polarity Window

The computed XlogP of hexahydro-1H-quinolizine-1,3(2H)-dione is 0.7 , which is substantially more polar than the non-carbonylated analog 2,3,4,6,7,9a-hexahydro-1H-quinolizine (CAS 1004-90-6) with an XlogP of 1.8 , yet more lipophilic than the 1,4-dione regioisomer with a LogP of 0.1 . Within the broader C9H13NO2 dione family, the 1,3-dione shares the same XlogP (0.7) as hexahydroquinoline-2,4(1H,3H)-dione (CAS 1367985-08-7) , but the quinolizine scaffold topology differentiates the two in terms of TPSA (37.4 vs 46.2 Ų) .

Physicochemical profiling ADME prediction Chromatographic method development

Topological Polar Surface Area Distinction: Quinolizine-1,3-dione vs Hexahydroquinoline-2,4-dione

Although hexahydro-1H-quinolizine-1,3(2H)-dione and hexahydroquinoline-2,4(1H,3H)-dione share identical molecular formula (C9H13NO2) and XlogP (0.7), their TPSA values differ substantially: 37.4 Ų for the quinolizine scaffold versus 46.2 Ų for the quinoline scaffold . This 8.8 Ų difference arises from the distinct ring fusion topology: the quinolizine system places the nitrogen at a bridgehead position shared by both rings, whereas the hexahydroquinoline places the nitrogen within a single ring, altering the spatial distribution of polar surface area.

Drug-likeness prediction Scaffold hopping Medicinal chemistry

Synthetic Versatility: Bridgehead Nitrogen Enables Intramolecular Conjugate Displacement Not Accessible to Quinoline-Based Diones

The hexahydroquinolizine scaffold, with its bridgehead nitrogen, is specifically amenable to the Intramolecular Conjugate Displacement (ICD) methodology developed by Clive et al. . This general synthetic route converts N-protected amino aldehydes into [m,n,0]-bicyclic structures with nitrogen at a bridgehead via Morita-Baylis-Hillman adduct formation followed by cyclization upon deprotection . The 1,3-dione substitution pattern provides two electrophilic carbonyl centers that can be exploited for further functionalization, including enolate chemistry and condensation reactions, distinguishing it from single-ketone or non-carbonyl hexahydroquinolizine analogs that lack equivalent synthetic handles .

Organic synthesis methodology Building block utility Heterocyclic chemistry

Antifungal Selectivity of 1-Arylazo Derivatives: Class-Level Evidence for Candida Activity

A series of 1-(R-arylazo)-3,4,6,7,8,9-hexahydroquinolizines—directly derived from the hexahydroquinolizine core scaffold—were evaluated for antimicrobial activity by Sparatore et al. . These compounds exhibited only very weak activity against Gram-positive and Gram-negative bacteria, but demonstrated fairly active inhibition against several Candida species and other yeast-like fungi . This antifungal-over-antibacterial selectivity profile represents a class-level characteristic of the hexahydroquinolizine scaffold when functionalized at the 1-position, providing a rational basis for prioritizing this core over non-quinolizine heterocycles for antifungal screening campaigns .

Antifungal drug discovery Antimicrobial resistance Candida albicans

Optimal Procurement and Application Scenarios for Hexahydro-1H-quinolizine-1,3(2H)-dione Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Requiring Intermediate Polarity Scaffolds

With an XlogP of 0.7 and TPSA of 37.4 Ų , hexahydro-1H-quinolizine-1,3(2H)-dione occupies a distinct physicochemical space between highly polar fragments (LogP < 0) and lipophilic fragments (LogP > 1.5). Procurement of this scaffold for fragment libraries is justified when the screening cascade demands balanced solubility-permeability profiles, particularly for targets where both hydrogen bond acceptor capacity (3 acceptors) and moderate lipophilicity are desired . The 1,3-dione regioisomer provides superior H-bond acceptor count compared with the 1,4-dione isomer (3 vs 2 acceptors) , while offering 8.8 Ų lower TPSA than the isomeric hexahydroquinoline-2,4-dione scaffold , which may favor CNS target screening applications.

Divergent Synthesis of Functionalized Quinolizidine Libraries via ICD Methodology

The bridgehead nitrogen geometry of the hexahydroquinolizine core is a structural prerequisite for the Intramolecular Conjugate Displacement (ICD) cyclization strategy reported by Clive et al. . This methodology enables stereocontrolled construction of [m,n,0]-bicyclic structures from N-protected amino aldehyde precursors, with the stereochemistry of the starting material preserved throughout the cyclization . Laboratories engaged in alkaloid total synthesis or quinolizidine library production should prioritize this scaffold over non-bridgehead nitrogen analogs, as the ICD route provides a general and stereoretentive entry into this compound class that is not accessible with hexahydroquinoline-dione scaffolds .

Antifungal Lead Optimization Starting from the 1-Arylazohexahydroquinolizine Chemotype

The class-level evidence from Sparatore et al. demonstrates that 1-arylazo derivatives of the hexahydroquinolizine scaffold exhibit selective activity against Candida species and yeast-like fungi, with only very weak antibacterial activity. For antifungal drug discovery programs—particularly those targeting azole-resistant Candida strains—this scaffold provides a starting point with a known selectivity window. The 1,3-dione core offers two carbonyl positions for further functionalization beyond the 1-arylazo motif, enabling systematic SAR exploration. Procurement of the parent 1,3-dione scaffold is warranted for programs intending to generate focused libraries of 1-substituted derivatives for antifungal susceptibility testing, leveraging the documented class-level antifungal selectivity .

Physicochemical Comparator in Scaffold-Hopping Campaigns Between Quinolizine and Quinoline Chemotypes

When medicinal chemistry programs seek to replace a hexahydroquinoline-dione scaffold with a quinolizine-based isostere, hexahydro-1H-quinolizine-1,3(2H)-dione serves as the direct comparator. Despite sharing identical molecular formula (C9H13NO2) and XlogP (0.7) with hexahydroquinoline-2,4(1H,3H)-dione , the TPSA differs by 8.8 Ų (37.4 vs 46.2 Ų) , and the hydrogen bond acceptor count differs (3 vs 2 for the 1,4-dione quinolizine isomer) . These quantifiable differences make the 1,3-dione quinolizine an essential control compound in scaffold-hopping experiments, enabling deconvolution of topological vs electronic contributions to biological activity.

Quote Request

Request a Quote for Hexahydro-1H-quinolizine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.